molecular formula C17H21N3O5S B14226079 butanamide,N-hydroxy-2-[[(4-hydroxyphenyl)sulfonyl](3-pyridinylmethyl)amino]-3-methyl,(2R)-

butanamide,N-hydroxy-2-[[(4-hydroxyphenyl)sulfonyl](3-pyridinylmethyl)amino]-3-methyl,(2R)-

Cat. No.: B14226079
M. Wt: 379.4 g/mol
InChI Key: MNHOBUYUVJPHRU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- is a complex organic compound with the molecular formula C17H22ClN3O5S and a molecular weight of 415.89168 g/mol . This compound is characterized by its intricate structure, which includes a butanamide backbone, a hydroxyphenyl sulfonyl group, and a pyridinylmethyl amino group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- involves multiple steps, typically starting with the preparation of the butanamide backbone. This is followed by the introduction of the hydroxyphenyl sulfonyl group and the pyridinylmethyl amino group through a series of chemical reactions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl sulfonyl group and the pyridinylmethyl amino group play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar compounds to Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- include other butanamides and sulfonyl-containing compounds. Compared to these, the unique combination of functional groups in this compound provides distinct chemical properties and biological activities. Some similar compounds include:

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide

InChI

InChI=1S/C17H21N3O5S/c1-12(2)16(17(22)19-23)20(11-13-4-3-9-18-10-13)26(24,25)15-7-5-14(21)6-8-15/h3-10,12,16,21,23H,11H2,1-2H3,(H,19,22)/t16-/m1/s1

InChI Key

MNHOBUYUVJPHRU-MRXNPFEDSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.